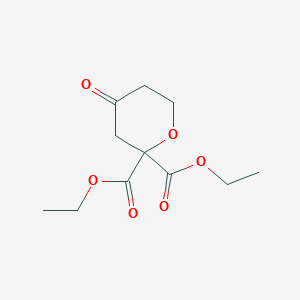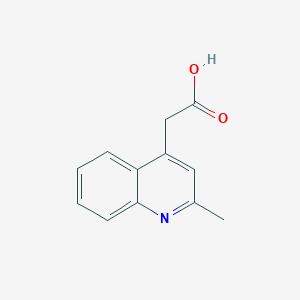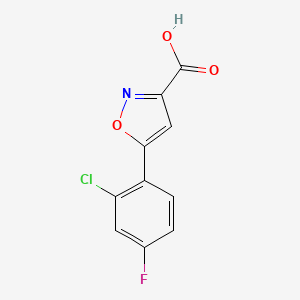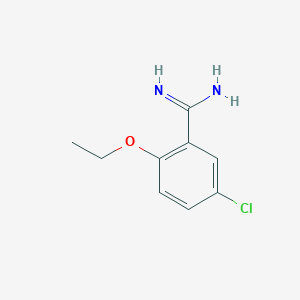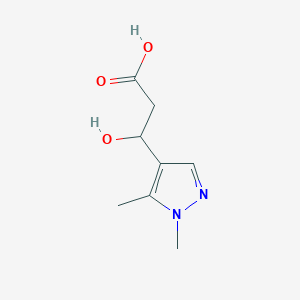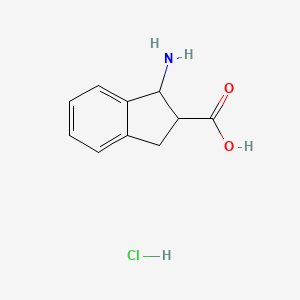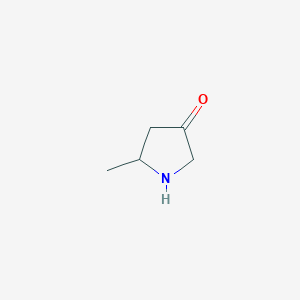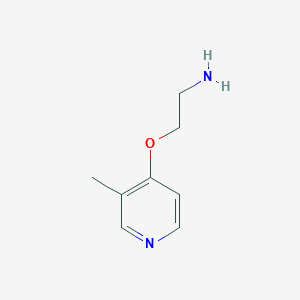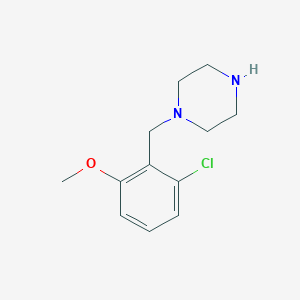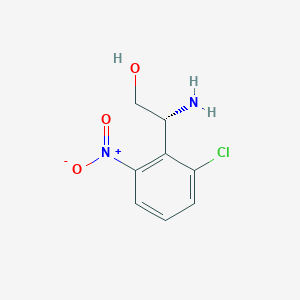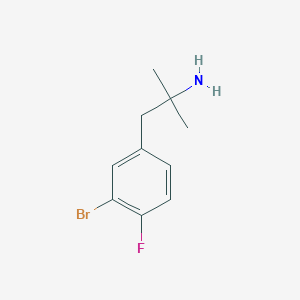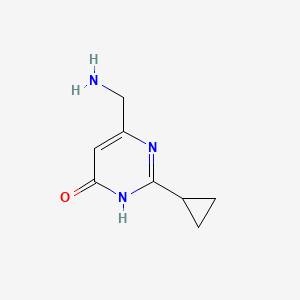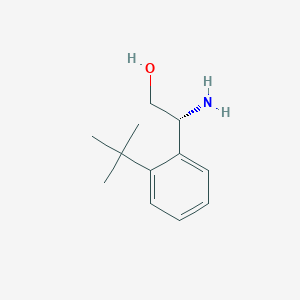
(r)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is a chiral compound with a significant role in various chemical and biological applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(tert-butyl)benzaldehyde.
Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(tert-butyl)benzaldehyde or 2-(tert-butyl)benzoic acid.
Reduction: Formation of 2-(tert-butyl)phenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Lacks the tert-butyl group, resulting in different reactivity and applications.
2-Amino-2-(4-methylphenyl)ethanol: Contains a methyl group instead of a tert-butyl group, leading to variations in steric effects and reactivity.
Uniqueness
The presence of the tert-butyl group in ®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol imparts unique steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
CJFZTQJVYPQRGW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1[C@H](CO)N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


